molecular formula C21H18ClFN2O4S2 B2977647 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide CAS No. 951460-59-6

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide

Cat. No.: B2977647
CAS No.: 951460-59-6
M. Wt: 480.95
InChI Key: LSRZBQGDBIXWOI-UHFFFAOYSA-N
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Description

This compound belongs to the class of sulfonamide derivatives, characterized by a tetrahydroquinoline core substituted with fluorobenzenesulfonyl and chlorobenzenesulfonamide groups. The molecular formula is C₂₁H₁₈ClFN₂O₄S₂ (calculated molecular weight: 481.0 g/mol). Its structure features:

  • A 1,2,3,4-tetrahydroquinolin-7-yl moiety linked to a 4-fluorobenzenesulfonyl group.
  • A 2-chlorobenzenesulfonamide substituent at the N-position of the tetrahydroquinoline ring.

Properties

IUPAC Name

2-chloro-N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2O4S2/c22-19-5-1-2-6-21(19)30(26,27)24-17-10-7-15-4-3-13-25(20(15)14-17)31(28,29)18-11-8-16(23)9-12-18/h1-2,5-12,14,24H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSRZBQGDBIXWOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide typically involves multiple steps. One common approach is to start with the quinoline core and introduce the sulfonamide and fluorobenzenesulfonyl groups through electrophilic aromatic substitution reactions. The chloro group can be introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonamide group can yield sulfonic acids, while nucleophilic substitution of the chloro group can produce various substituted quinoline derivatives .

Scientific Research Applications

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can act as a competitive inhibitor of enzymes, while the fluorobenzenesulfonyl group can enhance binding affinity through hydrophobic interactions. The chloro group may also contribute to the compound’s overall reactivity and stability .

Comparison with Similar Compounds

3-Chloro-N-[1-(4-Fluorobenzenesulfonyl)-1,2,3,4-Tetrahydroquinolin-6-yl]Benzene-1-Sulfonamide

Key Differences :

  • Chlorine Position : The chlorine atom is located at the 3-position of the benzenesulfonamide ring, compared to the 2-position in the target compound.
  • Tetrahydroquinoline Substitution: The 4-fluorobenzenesulfonyl group is attached to the 6-position of the tetrahydroquinoline core, unlike the 7-position in the target compound. Implications:
  • Molecular weight and formula remain identical (C₂₁H₁₈ClFN₂O₄S₂ ), but differences in dipole moments and crystal packing have been inferred from computational studies .

4-Chloro-N-[1-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroquinolin-7-yl]Benzene-1-Sulfonamide

Key Differences :

  • Substituent on Tetrahydroquinoline: A thiophene-2-carbonyl group replaces the 4-fluorobenzenesulfonyl group.
  • Chlorine Position : The chlorine is at the 4-position of the benzenesulfonamide ring.
    Implications :
  • The molecular formula (C₂₀H₁₆ClN₂O₃S₂ ) differs due to the absence of fluorine and the addition of a sulfur atom in the thiophene group. This may reduce metabolic stability compared to the fluorinated analog .

4-(1-Acetamido-2-((N,4-Dimethylphenyl)Sulfonamido)Ethyl)Benzyl-7-Chloro-1-Cyclopropyl-6-Fluoro-4-Oxo-1,4-Dihydroquinoline-3-Carboxylate (7f)

Key Differences :

  • Structural Complexity: Incorporates a dihydroquinoline carboxylate ester, acetamido, and dimethylphenylsulfonamide groups.
  • Additional Functional Groups : The presence of cyclopropyl and fluoro substituents introduces conformational rigidity and electronegativity.
    Implications :
  • The extended structure may confer higher selectivity for enzyme targets (e.g., kinases or proteases) but could reduce bioavailability due to increased molecular weight (C₃₄H₃₂ClFN₄O₇S , ~723.1 g/mol) .

Data Table: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
2-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide C₂₁H₁₈ClFN₂O₄S₂ 481.0 2-chlorobenzenesulfonamide; 4-fluorobenzenesulfonyl (tetrahydroquinolin-7-yl)
3-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide C₂₁H₁₈ClFN₂O₄S₂ 481.0 3-chlorobenzenesulfonamide; 4-fluorobenzenesulfonyl (tetrahydroquinolin-6-yl)
4-Chloro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide C₂₀H₁₆ClN₂O₃S₂ 447.9 4-chlorobenzenesulfonamide; thiophene-2-carbonyl (tetrahydroquinolin-7-yl)
Compound 7f C₃₄H₃₂ClFN₄O₇S 723.1 Dihydroquinoline carboxylate; cyclopropyl; fluoro; acetamido

Research Findings and Implications

Positional Isomerism: Chlorine placement (2- vs. 3-position) in benzenesulfonamide derivatives significantly impacts electronic properties.

Fluorine vs. Thiophene : Fluorine’s electronegativity enhances metabolic stability and membrane permeability, whereas thiophene’s aromaticity may improve target engagement in hydrophobic pockets .

Complexity vs. Bioavailability : Larger molecules like Compound 7f demonstrate the trade-off between target specificity and pharmacokinetic challenges, underscoring the need for balanced molecular design .

Biological Activity

2-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide is a complex organic compound with potential biological activity. It belongs to a class of molecules known as sulfonamides, characterized by a tetrahydroquinoline core and various substituents that may influence its pharmacological properties. This article explores the biological activity of this compound based on available research findings.

Molecular Characteristics

The compound's structural formula is represented as follows:

  • Molecular Formula : C22H17ClFN3O5S
  • Molecular Weight : 489.9 g/mol
  • CAS Number : 941900-77-2

Research indicates that this compound acts primarily as an inhibitor of the RORγ (retinoic acid receptor-related orphan receptor gamma) transcription factor. RORγ plays a crucial role in the development and function of Th17 cells, which are implicated in various autoimmune diseases such as psoriasis and rheumatoid arthritis. Inhibiting RORγ has been recognized as a promising therapeutic strategy for these conditions.

In Vitro Studies

In cell-based assays, the compound demonstrated moderate inhibitory activity against RORγ, suggesting its potential for therapeutic applications in autoimmune disorders. However, further studies are needed to fully elucidate its efficacy and mechanism of action.

Comparative Biological Activity

To better understand the biological potential of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-[4-(1H-pyrazolo[3,4-b]pyrazin-6-yl)benzamide]Contains a pyrazolo ringAnticancer properties
N-(cyclopropanecarbonyl)-tetrahydroquinolineCyclopropanecarbonyl groupAntimicrobial activity
Benzamide derivativesSimple amide structureVaries widely; some have anticancer properties

The unique combination of functional groups in this compound may enhance its biological activity compared to other similar compounds lacking these features.

Case Studies and Research Findings

A significant study highlighted in a patent application from 2012 focused on the synthesis and evaluation of this compound as a potential therapeutic agent. The study reported that the compound exhibited notable interactions with biological targets related to immune response modulation. However, it emphasized the necessity for additional research to confirm its therapeutic viability and safety profile.

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